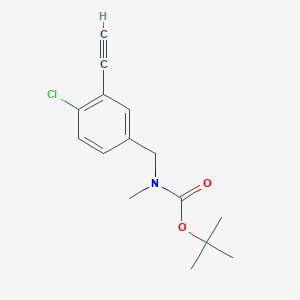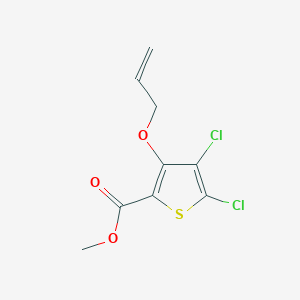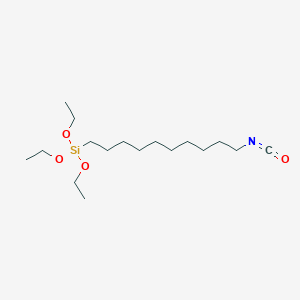
3-Ethoxynaphthalen-2-amine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-Ethoxynaphthalen-2-amine is an organic compound with the molecular formula C12H13NO. It is a derivative of naphthalene, characterized by the presence of an ethoxy group at the third position and an amine group at the second position of the naphthalene ring.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3-Ethoxynaphthalen-2-amine typically involves the ethoxylation of 2-naphthylamine. One common method is the reaction of 2-naphthylamine with ethyl iodide in the presence of a base such as potassium carbonate. The reaction is carried out under reflux conditions to facilitate the substitution of the ethoxy group at the desired position .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the compound. Additionally, industrial processes may incorporate purification steps such as recrystallization or chromatography to obtain the desired product .
Analyse Des Réactions Chimiques
Types of Reactions
3-Ethoxynaphthalen-2-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding naphthoquinones.
Reduction: Reduction reactions can convert it into different amine derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield naphthoquinones, while substitution reactions can produce a variety of substituted naphthalene derivatives .
Applications De Recherche Scientifique
3-Ethoxynaphthalen-2-amine has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex organic molecules.
Biology: The compound is used in the study of biological pathways and interactions due to its structural similarity to biologically active naphthalene derivatives.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient.
Industry: It is used in the production of dyes, pigments, and other industrial chemicals.
Mécanisme D'action
The mechanism of action of 3-Ethoxynaphthalen-2-amine involves its interaction with specific molecular targets. The ethoxy and amine groups allow it to bind to various receptors or enzymes, influencing biological pathways. For example, it may act as an inhibitor or activator of certain enzymes, thereby modulating biochemical processes .
Comparaison Avec Des Composés Similaires
Similar Compounds
2-Naphthylamine: Lacks the ethoxy group, making it less versatile in certain reactions.
3-Methoxynaphthalen-2-amine: Similar structure but with a methoxy group instead of an ethoxy group.
2-Ethoxynaphthalen-1-amine: The position of the ethoxy and amine groups is different, leading to variations in reactivity and applications.
Uniqueness
3-Ethoxynaphthalen-2-amine is unique due to the specific positioning of the ethoxy and amine groups, which confer distinct chemical properties and reactivity. This makes it a valuable compound for targeted synthesis and specialized applications .
Propriétés
Formule moléculaire |
C12H13NO |
|---|---|
Poids moléculaire |
187.24 g/mol |
Nom IUPAC |
3-ethoxynaphthalen-2-amine |
InChI |
InChI=1S/C12H13NO/c1-2-14-12-8-10-6-4-3-5-9(10)7-11(12)13/h3-8H,2,13H2,1H3 |
Clé InChI |
TXTTVEUUMBCALJ-UHFFFAOYSA-N |
SMILES canonique |
CCOC1=CC2=CC=CC=C2C=C1N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.








![Benzyl 7-fluorospiro[indoline-3,4'-piperidine]-1'-carboxylate](/img/structure/B12069508.png)







